2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide
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Overview
Description
2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide is a complex organic compound with a unique structure that includes an amino group, a methyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a suitable amine with a halogenated precursor, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.
Substitution: Common reagents include halogenated compounds and strong bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-methylbutanamide
- 3-methyl-2-pyrrolidinone
- N-methyl-3-pyrrolidinamine
Uniqueness
2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H21N3O |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide |
InChI |
InChI=1S/C10H21N3O/c1-7(2)9(11)10(14)12-8-4-5-13(3)6-8/h7-9H,4-6,11H2,1-3H3,(H,12,14)/t8-,9?/m0/s1 |
InChI Key |
QJXIBASHGKHCKI-IENPIDJESA-N |
Isomeric SMILES |
CC(C)C(C(=O)N[C@H]1CCN(C1)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCN(C1)C)N |
Origin of Product |
United States |
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